Qpctl-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Qpctl-IN-1 is a small molecule inhibitor targeting the enzyme glutaminyl-peptide cyclotransferase-like protein (QPCTL). This enzyme is involved in the post-translational modification of proteins, specifically the formation of pyroglutamate residues.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Qpctl-IN-1 involves several steps, starting with the preparation of a benzonitrile-based intermediate. The key steps include:

Formation of the benzonitrile intermediate: This involves the reaction of a substituted benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration to yield the benzonitrile.

Coupling reaction: The benzonitrile intermediate is then coupled with a suitable amine under basic conditions to form the desired this compound compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, temperature control, and purification methods such as recrystallization or chromatography .

Chemical Reactions Analysis

Enzymatic Inhibition and Mechanism

| Compound | IC₅₀ (QPCTL) | IC₅₀ (QPCT) |

|---|---|---|

| QP5020 | 15.0 ± 5.5 nM | Comparable to SEN177 |

| QP5038 | 3.8 ± 0.7 nM | Similar to QP5020 |

Mechanism :

-

QP5020 and QP5038 inhibit QPCTL by blocking the pyroglutamation of CD47, a critical step for CD47-SIRPα interaction .

-

QP5038 reduces pGlu-CD47 levels in HEK293T cells (IC₅₀ = 3.3 ± 0.5 nM) and attenuates CD47-SIRPα binding (IC₅₀ = 8.5 ± 4.9 nM) .

CD47-SIRPα Axis Disruption

| Parameter | QP5020 | QP5038 | SEN177 |

|---|---|---|---|

| pGlu-CD47 inhibition (100 nM) | Yes | Yes | Yes |

| CD47/SIRPα binding reduction | Yes | Yes | No |

Key findings :

-

Both compounds suppress CD47 pyroglutamation without altering total CD47 levels .

-

QP5038 synergizes with anti-PD-1 antibodies, enhancing tumor inhibition .

Structural and Functional Insights

-

QP5038 ’s nitrile group forms hydrogen bonds with Glu325 in QPCTL’s active site, displacing structural water molecules to improve binding affinity .

-

QP5038 maintains selectivity for QPCTL over QPCT, enabling dual targeting of CD47 modification and chemokine regulation .

Implications for Tumor Immunotherapy

-

QP5038 enhances macrophage-mediated phagocytosis by disrupting CD47-SIRPα signaling, sensitizing tumors to checkpoint inhibitors like anti-PD-1 antibodies .

-

QPCTL deficiency alters tumor microenvironments, increasing pro-inflammatory CAFs and IFN signaling, which synergizes with anti-PD-L1 therapy .

While the specific compound Qpctl-IN-1 is not detailed in the literature, the findings on QP5020 and QP5038 highlight the chemical and biological strategies underlying QPCTL inhibitor development. Future research should confirm whether This compound aligns with these mechanistic frameworks.

Scientific Research Applications

It appears that "Qpctl-IN-1" is not a widely recognized or researched compound, as evidenced by the search results. However, the search results do provide information on QPCTL (Glutaminyl-peptide cyclotransferase-like), an enzyme that may be targeted by inhibitors in cancer therapy, and on some QPCTL inhibitors, such as SC-2882, QP5020 and QP5038 .

Here's what the available research indicates regarding QPCTL and its inhibitors:

QPCTL and Cancer Treatment

- QPCTL is an intracellular enzyme that mediates N-terminal pyroglutamylation of CD47 and certain chemokines, like CCL2 and CCL7, which can result in their sustained expression or secretion .

- High QPCTL expression in diffuse large B-cell lymphoma (DLBCL) correlates negatively with overall survival and progression-free survival .

- QPCTL is essential for the binding between CD47 and SIRPα. Targeting the CD47-SIRPα axis can effectively eliminate glioma cancer cells .

- QPCTL deficiency alters the intra-tumoral monocyte-to-macrophage ratio and increases the presence of pro-inflammatory cancer-associated fibroblasts .

- QPCTL may be a potential placenta-specific imprinted gene expressed maternally .

QPCTL Inhibition

- Inhibition of QPCTL can enhance the efficacy of PD-1 blockade by reshaping the infiltration of myeloid cells .

- QPCTL deficiency enhances the macrophage-mediated phagocytosis of tumor cells .

- Interference with QPCTL activity may promote anti-tumor immunity .

- Targeting QPCTL may be a promising immunotherapy in glioma cancer treatment .

QPCTL Inhibitors

- SC-2882 is a QPCTL inhibitor that induces secondary proteolytic degradation of the monocyte chemoattractants CCL2 and CCL7 and inactivation of the "do-not-eat-me" signal CD47 . In mice treated with SC-2882, studies showed a decrease in lymphoma cells and tumor-associated macrophages, as well as an increase in T cell infiltration .

- QP5020 is a potent benzonitrile-based inhibitor of QPCTL, more potent than SEN177 .

- QP5038 is a highly potent compound that inhibits QPCTL and exhibits superior inhibitory effects on CD47 pyroglutamylation compared to SEN177 and PQ912 . In combination with anti-PD-1 antibody, QP5038 dramatically suppressed tumor growth and tumor weight in mice .

QPCTL and the Tumor Microenvironment (TME)

- QPCTL deficiency in tumor cells leads to an altered tumor microenvironment, enhancing the susceptibility of tumors to PD-1/PD-L1 blocking treatment .

- QPCTL deficiency results in a skewing of the macrophage–monocyte ratio and shifts tumor cells from a TGF-β-responding to an IFN-responding state .

- High QPCTL expression predicts high grades of gliomas and poor prognosis with impaired infiltration of adaptive immune cells in the tumor microenvironment .

- QPCTL regulates macrophage and monocyte abundance and polarization, which impacts the tumor microenvironment .

QPCTL in Glioma

- High QPCTL expression predicts high grades of gliomas and poor prognosis with impaired infiltration of adaptive immune cells in the tumor microenvironment as well as higher cancer stemness .

- Targeting QPCTL may be a promising immunotherapy in glioma cancer treatment .

- QPCTL is essential for glioma cell proliferation and tumor growth and is a positive correlation with glioma cell stemness .

Mechanism of Action

Qpctl-IN-1 exerts its effects by inhibiting the enzyme QPCTL, which catalyzes the formation of pyroglutamate residues on target proteins such as CD47. This inhibition disrupts the CD47-SIRPα interaction, a key mechanism by which tumor cells evade immune surveillance. By blocking this interaction, this compound enhances the immune system’s ability to recognize and eliminate tumor cells .

Comparison with Similar Compounds

Similar Compounds

PBD150: An inhibitor of glutaminyl-peptide cyclotransferase with applications in Alzheimer’s disease.

Uniqueness of Qpctl-IN-1

This compound stands out due to its potent inhibitory activity and its specific targeting of the CD47-SIRPα axis, making it a promising candidate for cancer immunotherapy. Its ability to modulate immune responses without causing significant side effects, such as anemia, sets it apart from other similar compounds .

Properties

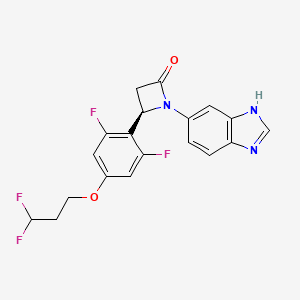

Molecular Formula |

C19H15F4N3O2 |

|---|---|

Molecular Weight |

393.3 g/mol |

IUPAC Name |

(4R)-1-(3H-benzimidazol-5-yl)-4-[4-(3,3-difluoropropoxy)-2,6-difluorophenyl]azetidin-2-one |

InChI |

InChI=1S/C19H15F4N3O2/c20-12-6-11(28-4-3-17(22)23)7-13(21)19(12)16-8-18(27)26(16)10-1-2-14-15(5-10)25-9-24-14/h1-2,5-7,9,16-17H,3-4,8H2,(H,24,25)/t16-/m1/s1 |

InChI Key |

GURVAWDLVHIGNH-MRXNPFEDSA-N |

Isomeric SMILES |

C1[C@@H](N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F |

Canonical SMILES |

C1C(N(C1=O)C2=CC3=C(C=C2)N=CN3)C4=C(C=C(C=C4F)OCCC(F)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.